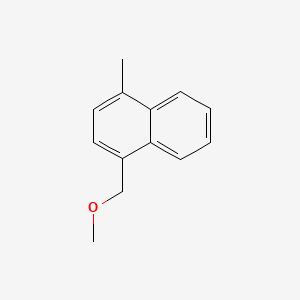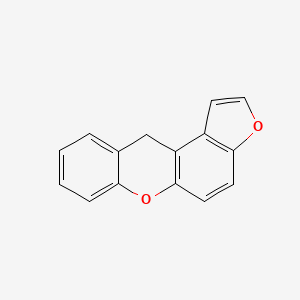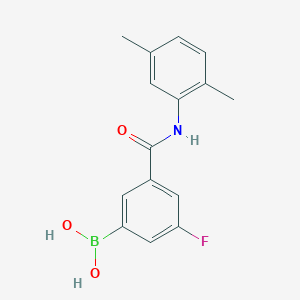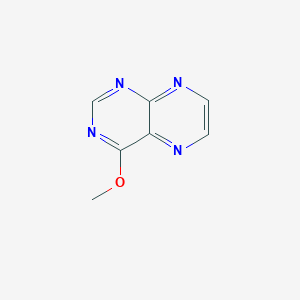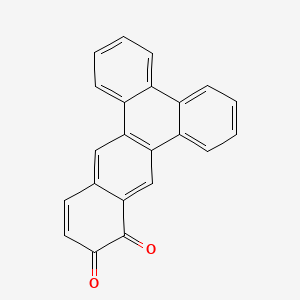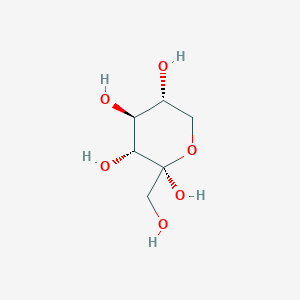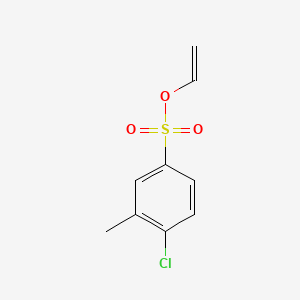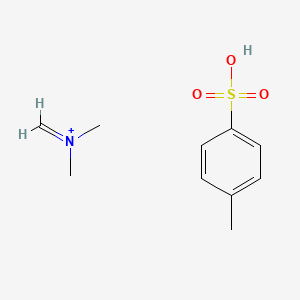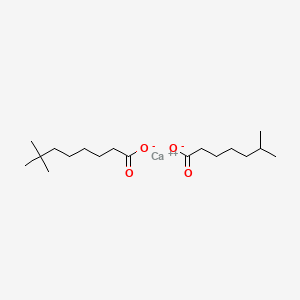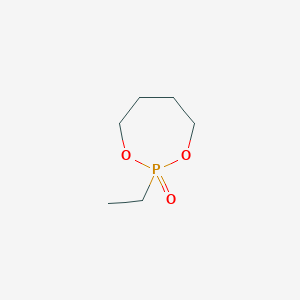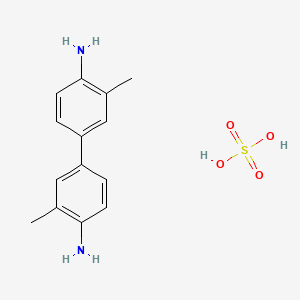
4,4'-Bi-o-toluidine sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its biphenyl structure with two methyl groups and two amine groups, making it a versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bi-o-toluidine sulphate typically involves the reaction of o-toluidine with sulfuric acid. The process can be summarized as follows:
Starting Materials: o-Toluidine and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Bi-o-toluidine sulphate involves large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Bi-o-toluidine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the amine groups to other functional groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
4,4’-Bi-o-toluidine sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-Bi-o-toluidine sulphate involves its interaction with various molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
4,4’-Diaminodiphenylmethane: Similar biphenyl structure but with different substituents.
4,4’-Diaminodiphenylsulfone: Contains sulfone groups instead of amine groups.
4,4’-Diaminodiphenyl ether: Contains ether linkages instead of direct biphenyl connections.
Uniqueness: 4,4’-Bi-o-toluidine sulphate is unique due to its specific combination of methyl and amine groups on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
74753-18-7 |
|---|---|
Fórmula molecular |
C14H18N2O4S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
4-(4-amino-3-methylphenyl)-2-methylaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
OXFWUANWIXMLRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.OS(=O)(=O)O |
Números CAS relacionados |
64969-36-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


